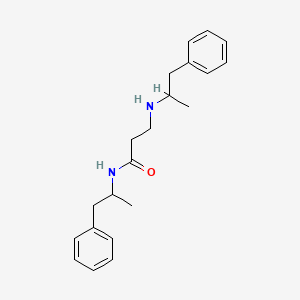
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide
Overview
Description
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide, also known as BMEA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. BMEA is a beta-alanine derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Scientific Research Applications
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to modulate the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cells. In drug discovery, N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide is still being studied, but it is believed to involve the modulation of glutamate receptors. Glutamate receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in various neurological disorders. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to modulate the activity of glutamate receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the activation of certain signaling pathways. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide in lab experiments is its potential therapeutic effects in various scientific research fields. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide can also be synthesized using various methods, making it readily available for research purposes. However, one limitation of using N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide, including the development of new drugs targeting specific biological pathways, the investigation of its potential therapeutic effects in various neurological disorders, and the optimization of its synthesis methods to improve its bioavailability and efficacy. N~1~,N~3~-bis(1-methyl-2-phenylethyl)-beta-alaninamide may also be studied for its potential applications in other scientific research fields, such as immunology and metabolism.
properties
IUPAC Name |
N-(1-phenylpropan-2-yl)-3-(1-phenylpropan-2-ylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(15-19-9-5-3-6-10-19)22-14-13-21(24)23-18(2)16-20-11-7-4-8-12-20/h3-12,17-18,22H,13-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZODNWEZVAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(=O)NC(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N~3~-bis(1-phenylpropan-2-yl)-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)

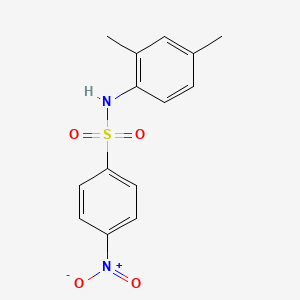
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831936.png)
![6',7'-dimethoxy-2'-(3-phenylpropyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831938.png)
![4-{1-[2-(dimethylamino)ethyl]cyclohexyl}-1,2-benzenediol hydrobromide](/img/structure/B3831945.png)
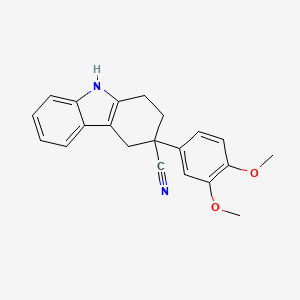
![N'-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methylene}isonicotinohydrazide](/img/structure/B3831957.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride](/img/structure/B3831968.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]acetohydrazide hydrochloride](/img/structure/B3831973.png)
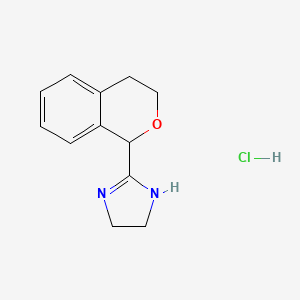
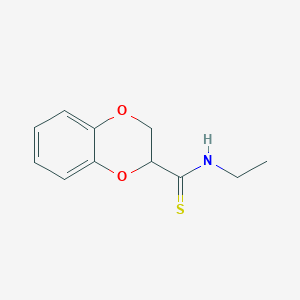
![N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B3831997.png)